molecular formula C10H12FNO2 B7814289 2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate

2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate

Cat. No.: B7814289
M. Wt: 197.21 g/mol
InChI Key: VBJVNEZNOCBBPI-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate is an organic compound characterized by the presence of a fluorophenyl group attached to a methylazaniumyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate typically involves the reaction of 2-fluorobenzylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzylamine: Shares the fluorophenyl group but lacks the acetate moiety.

    Methylazaniumyl Acetate: Contains the acetate moiety but lacks the fluorophenyl group.

Uniqueness

2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate is unique due to the combination of the fluorophenyl and acetate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylazaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJVNEZNOCBBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CC1=CC=CC=C1F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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